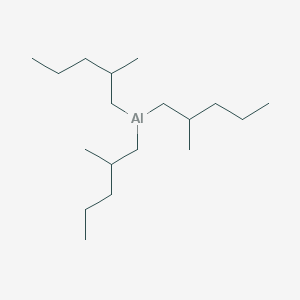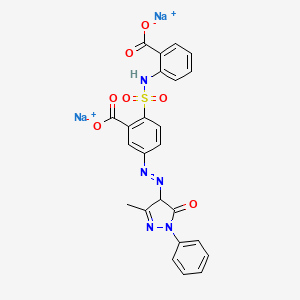![molecular formula C15H17ClN4O B13744224 N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide CAS No. 255063-98-0](/img/structure/B13744224.png)
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UCM 17197 is a chemical compound identified by its unique structure and properties. It is recognized for its applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound’s molecular formula and structure are well-defined, making it a subject of interest for researchers and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of UCM 17197 involves specific chemical reactions and conditions. The detailed synthetic routes are often proprietary, but general methods include the use of specific reagents and catalysts under controlled temperature and pressure conditions. The reaction conditions are optimized to ensure high yield and purity of the compound .
Industrial Production Methods: Industrial production of UCM 17197 typically involves large-scale chemical processes. These processes are designed to be efficient and cost-effective, ensuring the compound’s availability for various applications. The production methods may include continuous flow reactors and advanced purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: UCM 17197 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in the reactions of UCM 17197 include oxidizing agents, reducing agents, and specific catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of UCM 17197 depend on the specific reagents and conditions used. These products are often characterized by advanced analytical techniques to ensure their purity and structural integrity .
Scientific Research Applications
UCM 17197 has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various reactions. In biology, it plays a role in studying cellular processes and molecular interactions. In medicine, UCM 17197 is investigated for its potential therapeutic effects and drug development. Industrial applications include its use in manufacturing processes and material science .
Mechanism of Action
The mechanism of action of UCM 17197 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function and activity. This interaction can lead to various biological and chemical outcomes, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to UCM 17197 include other chemical entities with comparable structures and properties. These compounds may share similar applications and mechanisms of action but differ in specific details and effectiveness .
Uniqueness: UCM 17197 is unique due to its specific molecular structure and the distinct properties it exhibits. This uniqueness makes it valuable for particular applications where other compounds may not be as effective .
Conclusion
UCM 17197 is a versatile compound with significant scientific and industrial applications. Its unique properties and mechanisms of action make it a valuable subject of study and use in various fields. The detailed understanding of its preparation methods, chemical reactions, and applications highlights its importance in advancing scientific knowledge and technological development.
Properties
CAS No. |
255063-98-0 |
|---|---|
Molecular Formula |
C15H17ClN4O |
Molecular Weight |
304.77 g/mol |
IUPAC Name |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C15H17ClN4O/c16-10-5-11(14-12(6-10)17-8-18-14)15(21)19-13-7-20-3-1-9(13)2-4-20/h5-6,8-9,13H,1-4,7H2,(H,17,18)(H,19,21)/t13-/m1/s1 |
InChI Key |
ZSVQUSFCJUITKQ-CYBMUJFWSA-N |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)NC(=O)C3=C4C(=CC(=C3)Cl)NC=N4 |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=C4C(=CC(=C3)Cl)NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime](/img/structure/B13744163.png)


![2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine](/img/structure/B13744185.png)






![2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B13744230.png)
